Cas no 2090539-04-9 (2-Bromo-4-chloro-5-nitrobenzaldehyde)

2-Bromo-4-chloro-5-nitrobenzaldehyde is a halogenated nitrobenzaldehyde derivative with significant utility in organic synthesis. Its distinct substitution pattern, featuring bromo, chloro, and nitro functional groups, makes it a versatile intermediate for constructing complex aromatic compounds, particularly in pharmaceutical and agrochemical applications. The electron-withdrawing properties of the nitro and halogen groups enhance reactivity in nucleophilic substitution and cross-coupling reactions, facilitating the synthesis of heterocycles and functionalized aromatics. The compound's high purity and stability under standard conditions ensure reliable performance in multistep synthetic routes. Its structural features also lend themselves to applications in materials science, particularly in the development of specialty dyes and advanced polymers.
2-Bromo-4-chloro-5-nitrobenzaldehyde structure
2090539-04-9 structure
Product name:2-Bromo-4-chloro-5-nitrobenzaldehyde
CAS No:2090539-04-9
MF:C7H3BrClNO3
MW:264.460620164871
CID:5462738

2-Bromo-4-chloro-5-nitrobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4-chloro-5-nitrobenzaldehyde
    • Z2755934484
    • Benzaldehyde, 2-bromo-4-chloro-5-nitro-
    • 2-Bromo-4-chloro-5-nitrobenzaldehyde
    • Inchi: 1S/C7H3BrClNO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H
    • InChI Key: MDNXMQZTFRXQEJ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=CC=1C=O)[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 262.89848 g/mol
  • Monoisotopic Mass: 262.89848 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.9
  • XLogP3: 2.5
  • Molecular Weight: 264.46

2-Bromo-4-chloro-5-nitrobenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37359378-10.0g
2-bromo-4-chloro-5-nitrobenzaldehyde
2090539-04-9 95.0%
10.0g
$2638.0 2025-03-18
Enamine
EN300-37359378-1.0g
2-bromo-4-chloro-5-nitrobenzaldehyde
2090539-04-9 95.0%
1.0g
$614.0 2025-03-18
Enamine
EN300-37359378-0.05g
2-bromo-4-chloro-5-nitrobenzaldehyde
2090539-04-9 95.0%
0.05g
$135.0 2025-03-18
1PlusChem
1P027WHK-50mg
2-bromo-4-chloro-5-nitrobenzaldehyde
2090539-04-9 95%
50mg
$222.00 2023-12-19
1PlusChem
1P027WHK-1g
2-bromo-4-chloro-5-nitrobenzaldehyde
2090539-04-9 95%
1g
$821.00 2023-12-19
1PlusChem
1P027WHK-2.5g
2-bromo-4-chloro-5-nitrobenzaldehyde
2090539-04-9 95%
2.5g
$1548.00 2023-12-19
1PlusChem
1P027WHK-500mg
2-bromo-4-chloro-5-nitrobenzaldehyde
2090539-04-9 95%
500mg
$656.00 2023-12-19
Aaron
AR027WPW-100mg
2-bromo-4-chloro-5-nitrobenzaldehyde
2090539-04-9 95%
100mg
$303.00 2025-02-15
Enamine
EN300-37359378-0.25g
2-bromo-4-chloro-5-nitrobenzaldehyde
2090539-04-9 95.0%
0.25g
$289.0 2025-03-18
Enamine
EN300-37359378-2.5g
2-bromo-4-chloro-5-nitrobenzaldehyde
2090539-04-9 95.0%
2.5g
$1202.0 2025-03-18

2-Bromo-4-chloro-5-nitrobenzaldehyde Related Literature

Additional information on 2-Bromo-4-chloro-5-nitrobenzaldehyde

2-Bromo-4-chloro-5-nitrobenzaldehyde (CAS No. 2090539-04-9)

2-Bromo-4-chloro-5-nitrobenzaldehyde is a highly substituted aromatic aldehyde with the CAS registry number 2090539-04-9. This compound is characterized by its complex structure, featuring a benzene ring substituted with bromine, chlorine, and nitro groups at the 2-, 4-, and 5-positions, respectively. The presence of these electronegative substituents imparts unique electronic and steric properties to the molecule, making it a valuable compound in various chemical and pharmaceutical applications.

The synthesis of 2-bromo-4-chloro-5-nitrobenzaldehyde typically involves multi-step organic reactions, often starting from bromobenzene or chlorobenzene derivatives. The introduction of the nitro group is usually achieved through nitration reactions, while the aldehyde group is introduced via oxidation of a corresponding alcohol or through direct alkylation methods. The compound's stability and reactivity are influenced by the electron-withdrawing effects of the nitro and halogen substituents, which can direct subsequent reactions in predictable ways.

Recent studies have highlighted the potential of 2-bromo-4-chloro-5-nitrobenzaldehyde in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and anticancer properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer cell proliferation.

In materials science, 2-bromo-4-chloro-5-nitrobenzaldehyde has been investigated for its application in the development of advanced polymers and coatings. Its ability to undergo polymerization under specific conditions makes it a candidate for high-performance materials with tailored properties such as thermal stability and UV resistance.

From an environmental perspective, understanding the degradation pathways of 2-bromo-4-chloro-5-nitrobenzaldehyde is crucial for assessing its ecological impact. Recent research has shown that under aerobic conditions, the compound undergoes microbial degradation, with key intermediates identified through metabolomics analysis. This knowledge is essential for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, 2-bromo-4-chloro-5-nitrobenzaldehyde (CAS No. 2090539-04-9) stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and potential for further functionalization make it an area of ongoing research interest. As new findings emerge, this compound is likely to play an increasingly important role in advancing both scientific knowledge and practical innovations.

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